2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide
Description
2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide is a synthetic organic compound characterized by a central pyrrolidinone ring (5-oxopyrrolidin-3-yl) substituted with a 4-methylphenyl group at the 1-position. The acetamide moiety is further modified with a cyclopentyl group at the α-carbon. The cyclopentyl substituent may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Propriétés
IUPAC Name |
2-cyclopentyl-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-14-6-8-17(9-7-14)21-13-16(11-19(21)23)12-20-18(22)10-15-4-2-3-5-15/h6-9,15-16H,2-5,10-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKSYGYHKBNBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)CC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, including derivatives from the Pharmacopeial Forum and commercial catalogs. Below is a detailed comparison based on substituents, molecular weight, and functional groups.
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations
Core Pyrrolidinone vs. Heterocyclic Variations: The target compound and BF37824 share the 5-oxopyrrolidin-3-yl core, but BF37824 replaces the cyclopentyl group with an ethoxybenzamide moiety, increasing polarity (MW = 338.40 vs. 326.44) . BF37825 diverges significantly, employing a pyran-oxygen heterocycle fused with an indole system, which may alter binding specificity compared to pyrrolidinone-based analogs .
Substituent Effects: The 4-methylphenyl group in the target compound is retained in BF37824 but absent in BF37825 (3-methylphenyl) and the Pharmacopeial Forum derivatives (e.g., compound m uses 2,6-dimethylphenoxy) .
This could imply differences in biological activity due to enantioselective interactions .
Research Findings and Functional Implications
- Pharmacokinetic Predictions : The cyclopentyl group in the target compound may improve metabolic stability compared to BF37824’s ethoxy group, which is prone to oxidative metabolism .
- Synthetic Accessibility : The target compound’s simpler structure (vs. Pharmacopeial Forum derivatives) could facilitate scalable synthesis, though stereochemical control remains a challenge if chiral centers are present .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
